5-{[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione 5-{[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione
Brand Name: Vulcanchem
CAS No.: 1023845-26-2
VCID: VC4275935
InChI: InChI=1S/C16H16N2O5S/c1-4-21-9-5-6-11-12(7-9)24-15(18-11)17-8-10-13(19)22-16(2,3)23-14(10)20/h5-8H,4H2,1-3H3,(H,17,18)
SMILES: CCOC1=CC2=C(C=C1)N=C(S2)NC=C3C(=O)OC(OC3=O)(C)C
Molecular Formula: C16H16N2O5S
Molecular Weight: 348.37

5-{[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione

CAS No.: 1023845-26-2

Cat. No.: VC4275935

Molecular Formula: C16H16N2O5S

Molecular Weight: 348.37

* For research use only. Not for human or veterinary use.

5-{[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione - 1023845-26-2

Specification

CAS No. 1023845-26-2
Molecular Formula C16H16N2O5S
Molecular Weight 348.37
IUPAC Name 5-[[(6-ethoxy-1,3-benzothiazol-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Standard InChI InChI=1S/C16H16N2O5S/c1-4-21-9-5-6-11-12(7-9)24-15(18-11)17-8-10-13(19)22-16(2,3)23-14(10)20/h5-8H,4H2,1-3H3,(H,17,18)
Standard InChI Key ZINYWPPCKASKSA-UHFFFAOYSA-N
SMILES CCOC1=CC2=C(C=C1)N=C(S2)NC=C3C(=O)OC(OC3=O)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 5-[[(6-ethoxy-1,3-benzothiazol-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, delineates its core structure:

  • A 6-ethoxy-1,3-benzothiazole moiety, characterized by a bicyclic system with sulfur and nitrogen atoms at positions 1 and 3, respectively, and an ethoxy group (-OCH2CH3) at position 6 .

  • An aminomethylene (-NH-CH=) linker connecting the benzothiazole to a 2,2-dimethyl-1,3-dioxane-4,6-dione group, which features two ketone groups and two methyl substituents on the dioxane ring.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₆H₁₆N₂O₅S
Molecular Weight348.37 g/mol
CAS Number1023845-26-2

Synthesis and Characterization

Spectroscopic Characterization

Data from related compounds suggest the following key spectral features:

  • FT-IR:

    • N-H stretch (~3267 cm⁻¹) .

    • C=O stretches (dioxane-dione) near 1634–1700 cm⁻¹ .

    • C-O-C (ethoxy) at ~1100–1250 cm⁻¹ .

  • ¹H NMR:

    • Ethoxy protons as a quartet (~3.96 ppm, CH₂) and triplet (~1.33 ppm, CH₃) .

    • Aromatic protons in the benzothiazole ring (6.77–7.62 ppm) .

    • Methyl groups on the dioxane ring as singlets (~1.2–1.5 ppm).

  • ¹³C NMR:

    • Azomethine carbon (C=N) at ~183 ppm .

    • Dioxane-dione carbonyl carbons at ~160–170 ppm.

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the dioxane-dione and benzothiazole groups . Limited aqueous solubility is expected, as with most benzothiazole derivatives .

  • Stability: Likely stable under ambient conditions, though susceptibility to hydrolysis in acidic/basic environments may occur due to the dioxane-dione’s ester linkages.

Table 2: Predicted Physicochemical Parameters

ParameterValue/DescriptionBasis
LogP (Partition Coefficient)~2.5–3.0Calculated from structure
Melting Point>150°C (estimated)Analogous compounds

Future Directions

Research Gaps

  • In vitro/in vivo studies to quantify antimicrobial, anticancer, or MMP-inhibitory activity.

  • Structural optimization to improve solubility (e.g., introducing hydrophilic groups on the dioxane ring).

Synthetic Modifications

  • Exploring Suzuki-Miyaura couplings to append aryl groups to the benzothiazole ring, as demonstrated in boronate ester syntheses .

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